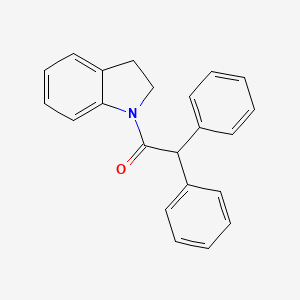
1-(diphenylacetyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylacetyl)indoline, commonly known as DPAI, is a chemical compound that belongs to the class of indoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields. DPAI has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, among others.
作用机制
The mechanism of action of DPAI is not fully understood. However, research suggests that it may exert its therapeutic effects through the modulation of various signaling pathways. For example, DPAI has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, DPAI has been shown to activate the AMPK pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects
DPAI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, DPAI has been shown to induce apoptosis in cancer cells, possibly through the activation of the caspase pathway. Furthermore, DPAI has been shown to increase the expression of neurotrophic factors, such as BDNF, which are involved in neuronal survival and function.
实验室实验的优点和局限性
One advantage of DPAI is its potential therapeutic applications in various fields, making it a promising candidate for drug development. Additionally, the synthesis of DPAI has been optimized to increase yield and purity, making it more accessible for research purposes. However, one limitation of DPAI is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, more research is needed to fully understand the mechanism of action of DPAI and its potential side effects.
未来方向
There are several future directions for research on DPAI. One direction is the development of DPAI derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of DPAI and its potential side effects. Furthermore, DPAI may have potential applications in other fields, such as the treatment of metabolic disorders and cardiovascular diseases. Overall, the potential therapeutic applications of DPAI make it a promising candidate for further research and drug development.
合成方法
The synthesis of DPAI involves the reaction of indoline with diphenylacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DPAI. The synthesis of DPAI has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.
科学研究应用
DPAI has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DPAI has also been studied for its anti-cancer properties, with research suggesting that it may inhibit cancer cell proliferation and induce apoptosis. Additionally, DPAI has shown neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGHCMTOPAIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)

![2-{4-[2-(2-chloro-5-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6074074.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6074079.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)
![methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074113.png)

![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)